![molecular formula C20H25FN4O3 B2561213 N1-ethyl-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide CAS No. 877633-30-2](/img/structure/B2561213.png)
N1-ethyl-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide
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Description
N1-ethyl-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide, commonly known as EFEO, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EFEO belongs to the class of piperazine derivatives and has been studied extensively for its pharmacological properties.
Scientific Research Applications
Catalytic Activity Enhancement
N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) derivatives, closely related to the requested compound, have shown effectiveness in promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This process is significant for coupling a broad range of (hetero)aryl bromides with various amines at low temperatures, indicating potential in synthesizing pharmaceutically important building blocks (Bhunia, Kumar, & Ma, 2017).
Pharmacological Evaluation of Novel Derivatives
Research on compounds structurally related to the query shows significant pharmacological potential. For instance, derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine were synthesized and evaluated for antidepressant and antianxiety activities, suggesting potential applications in neuropharmacology (Kumar et al., 2017).
Radioligand Development for Neuroimaging
A study on N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides, analogous to the requested compound, developed radioligands for serotonin 5-HT1A receptors, which are promising for in vivo quantification in neuropsychiatric disorders. This illustrates the compound's potential in contributing to advanced neuroimaging techniques (García et al., 2014).
PET Imaging of Colony-Stimulating Factor 1 Receptor
Derivatives, including those incorporating fluorophenylpiperazine units, have been explored for PET imaging of neuroinflammation, specifically targeting the CSF1R in neurodegenerative diseases like Alzheimer’s disease. This highlights the compound's relevance in developing diagnostic tools for inflammation-associated disorders (Lee et al., 2022).
Dopamine Reuptake Inhibitors Development
Research into heteroaromatic analogs of compounds similar to the query demonstrated high affinity and selectivity as dopamine transporter ligands, indicating potential in creating treatments for neuropsychiatric conditions (Matecka et al., 1997).
properties
IUPAC Name |
N-ethyl-N'-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN4O3/c1-2-22-19(26)20(27)23-14-17(18-8-5-13-28-18)25-11-9-24(10-12-25)16-7-4-3-6-15(16)21/h3-8,13,17H,2,9-12,14H2,1H3,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDDVHUYSSWTPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-ethyl-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide |
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